N-cyclopentyl-3-hydroxynaphthalene-2-carboxamide
Description
N-cyclopentyl-3-hydroxynaphthalene-2-carboxamide is a synthetic organic compound belonging to the class of naphthalene carboxamides. This compound is characterized by the presence of a cyclopentyl group attached to the nitrogen atom and a hydroxyl group at the third position of the naphthalene ring. It has garnered interest in scientific research due to its potential biological activities and applications in various fields.
Properties
IUPAC Name |
N-cyclopentyl-3-hydroxynaphthalene-2-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2/c18-15-10-12-6-2-1-5-11(12)9-14(15)16(19)17-13-7-3-4-8-13/h1-2,5-6,9-10,13,18H,3-4,7-8H2,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BKNBEOLPIHQBIY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)NC(=O)C2=CC3=CC=CC=C3C=C2O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-cyclopentyl-3-hydroxynaphthalene-2-carboxamide typically involves the following steps:
Nitration of Naphthalene: Naphthalene is nitrated to form 1-nitronaphthalene.
Reduction: The nitro group is reduced to an amino group, yielding 1-aminonaphthalene.
Carboxylation: The amino group is then carboxylated to form 1-amino-3-hydroxynaphthalene-2-carboxylic acid.
Amidation: Finally, the carboxylic acid is reacted with cyclopentylamine to form this compound.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow synthesis and the use of catalysts may be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
N-cyclopentyl-3-hydroxynaphthalene-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone.
Reduction: The carboxamide group can be reduced to an amine.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) can be used for substitution reactions.
Major Products
Oxidation: Formation of 3-ketonaphthalene-2-carboxamide.
Reduction: Formation of N-cyclopentyl-3-aminonaphthalene-2-carboxamide.
Substitution: Formation of various substituted derivatives depending on the substituent introduced.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential as a therapeutic agent against certain bacterial infections.
Industry: Utilized in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of N-cyclopentyl-3-hydroxynaphthalene-2-carboxamide involves its interaction with specific molecular targets. It is believed to inhibit the growth of certain bacteria by interfering with their cell wall synthesis. The hydroxyl and carboxamide groups play crucial roles in binding to the active sites of bacterial enzymes, thereby disrupting their function.
Comparison with Similar Compounds
Similar Compounds
N-(disubstituted-phenyl)-3-hydroxynaphthalene-2-carboxamides: These compounds have shown significant antimicrobial activity.
N-alkoxyphenyl-3-hydroxynaphthalene-2-carboxanilides: Known for their antibacterial and antimycobacterial properties.
Uniqueness
N-cyclopentyl-3-hydroxynaphthalene-2-carboxamide stands out due to its unique cyclopentyl group, which may contribute to its distinct biological activities and potential therapeutic applications. Its specific structure allows for unique interactions with molecular targets, making it a valuable compound for further research.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
